5-Methoxy-2-tetralone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAIAXRTLTVEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293356 | |
| Record name | 5-Methoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32940-15-1 | |
| Record name | 3,4-Dihydro-5-methoxy-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32940-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032940151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32940-15-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Naphthalenone, 3,4-dihydro-5-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXY-2-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6V2G5MZ9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 5 Methoxy 2 Tetralone
Historical and Classical Approaches
Early synthetic routes to 5-Methoxy-2-tetralone have laid the groundwork for modern methodologies. These classical approaches primarily include the reduction of a naphthalene (B1677914) derivative and synthesis via a diazoketone intermediate.
A prominent classical method for preparing this compound involves the Birch reduction of 1,6-Dimethoxynaphthalene (B30794) using metallic sodium in a mixed solvent system. patsnap.comgoogle.com This process is followed by hydrolysis to yield the target ketone.
The reduction of 1,6-Dimethoxynaphthalene is typically carried out using metallic sodium in an ethanol-ammonia medium. patsnap.comguidechem.com Optimized conditions involve specific weight ratios of the reactants and solvents, along with controlled temperature and reaction times to maximize the yield and selectivity of this compound. google.com
Key parameters that have been optimized include:
Weight Ratio of Anhydrous Ethanol (B145695) to 1,6-Dimethoxynaphthalene: 6.0-9.0 : 1. google.com
Weight Ratio of Liquid Ammonia (B1221849) to 1,6-Dimethoxynaphthalene: 0.05-0.4 : 1. google.com
Weight Ratio of Metallic Sodium to 1,6-Dimethoxynaphthalene: 0.7-1.2 : 1. google.com
Reduction Temperature: The reaction is maintained between 15°C and 35°C. patsnap.comgoogle.com Higher temperatures have been shown to decrease the selectivity of the desired product. google.com
Reduction Time: The process typically requires 35 to 48 hours for completion. google.com
The metallic sodium is often added in batches to control the reaction rate. patsnap.com Following the reduction, the reaction mixture is worked up by adding water and dilute hydrochloric acid, followed by reflux and hydrolysis to yield the final product. patsnap.com
Table 1: Experimental Conditions for the Reduction of 1,6-Dimethoxynaphthalene
| Parameter | Embodiment 1 patsnap.com | Embodiment 2 patsnap.com | Embodiment 3 patsnap.com |
|---|---|---|---|
| 1,6-Dimethoxynaphthalene (g) | 42 | 42 | 42 |
| Anhydrous Ethanol (g) | 289 | 340 | 370 |
| Liquid Ammonia (g) | 8.4 | 14.5 | 2.5 |
| Metallic Sodium (g) | 35 | 35 | 42 |
| Temperature (°C) | 25-35 | 15-25 | 25-35 |
| Time (hours) | ~48 | ~40 | ~38 |
The yield of this compound from this method is generally high, with reported yields ranging from 79% to 82%. patsnap.com However, the selectivity can be a significant issue. Gas chromatography analysis of the crude product mixture reveals the presence of not only the desired this compound but also side products and unreacted starting material. google.com
Table 2: Product Distribution from the Reduction of 1,6-Dimethoxynaphthalene google.com
| Compound | Example 1 (%) | Example 2 (%) | Example 3 (%) |
|---|---|---|---|
| This compound | 46.2 | 45.6 | 44.9 |
| 2-Tetralone | 7.1 | 6.1 | 7.1 |
| 1,6-Dimethoxynaphthalene | 10.3 | 12.3 | 13.2 |
| Other By-products | 21.2 | 20.2 | 22.2 |
| Overall Yield | 81% | 82% | 79% |
Despite the advantages of readily available raw materials and relatively simple conditions, this synthetic route presents several challenges. guidechem.com A primary limitation is the formation of side products, such as 2-Tetralone, and the presence of unreacted 1,6-Dimethoxynaphthalene, which complicates the purification process. google.com High-temperature reduction, in particular, leads to low selectivity, making the isolation of pure this compound difficult. google.com
From an industrialization perspective, the use of metallic sodium poses safety risks as it is highly reactive and potentially explosive, especially when exposed to moisture. patsnap.com The requirement for large volumes of solvents like ethanol and liquid ammonia also adds to the cost and environmental concerns for large-scale production. patsnap.com
An alternative classical synthesis of this compound proceeds through a diazoketone intermediate. patsnap.comgoogle.com This method, while chemically distinct, has its own set of considerations, particularly regarding starting materials and catalysts.
This synthetic pathway utilizes rhodium acetate (B1210297) as a catalyst. patsnap.comgoogle.com While effective, rhodium-based catalysts are generally expensive, which can be a significant drawback for large-scale synthesis. google.com Furthermore, sourcing the necessary diazoketone starting material can be difficult, adding another layer of complexity and potential cost to this method. patsnap.comgoogle.com
Preparation from Diazoketone
Raw Material Accessibility Issues
A significant challenge in the synthesis of this compound has been the accessibility and cost of starting materials for certain routes. One reported method begins with a diazoketone, but this approach is hampered by difficulties in sourcing the diazoketone raw material. google.compatsnap.com Furthermore, this pathway requires rhodium acetate as a catalyst, which is noted for its high price, adding a considerable economic barrier to its large-scale application. google.compatsnap.com
Synthesis from o-Hydroxybenzaldehyde
An alternative synthesis starting from o-Hydroxybenzaldehyde has been documented, but it is fraught with several significant drawbacks that limit its practical application.
This synthetic route is characterized by a high degree of complexity. It involves numerous steps and utilizes a wide variety of chemical reagents. google.com A further complication is the difficult separation of intermediate products, which adds to the processing time and cost, and can impact the purity of the final product. google.com
A significant environmental drawback of this method is its reliance on a sodium-mercury (Na-Hg) amalgam for a reduction step. google.com The use of mercury-based reagents is a well-known source of heavy metal pollution, posing substantial environmental and health risks. google.com
Synthesis from 5-Methoxy-1-tetralone (B1585004)
The conversion of the isomeric 5-Methoxy-1-tetralone into this compound represents another synthetic option. However, this pathway is also not without its challenges. The process is described as having complicated steps and being high in cost. google.com The primary starting material, 5-methoxy-1-tetralone, is reportedly not easy to obtain, presenting an initial accessibility hurdle. google.com Additionally, the reagents required for the conversion, such as sodium borohydride (B1222165) (NaBH₄) and magnesium bromide (MgBr₂), are considered expensive, further impacting the economic feasibility of this route. google.com
Modern and Advanced Synthetic Strategies
In response to the limitations of earlier methods, more advanced and efficient strategies have been developed. These modern approaches prioritize accessible starting materials, operational simplicity, higher yields, and improved environmental profiles.
One prominent modern strategy involves the Birch reduction of 1,6-dimethoxynaphthalene. This method uses metallic sodium in a mixed medium of ethanol and ammonia at controlled temperatures to produce this compound. google.com This process is advantageous due to its readily available raw materials, relatively simple conditions, and high selectivity, making it suitable for industrialization. google.comguidechem.com The reaction is typically carried out at temperatures between 15-35°C for 35-48 hours, followed by hydrolysis with dilute hydrochloric acid to yield the final product. google.com
Table 1: Birch Reduction of 1,6-Dimethoxynaphthalene - Reaction Parameters and Yields
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| 1,6-Dimethoxynaphthalene | 42g | 42g | 42g |
| Absolute Ethanol | 289g | 340g | 370g |
| Liquid Ammonia | 8.4g | 14.5g | 2.5g |
| Sodium Metal | 35g | 35g | 42g |
| Reduction Temperature | 25-35°C | 15-25°C | 25-35°C |
| Reduction Time | ~48 hours | ~40 hours | ~38 hours |
| Final Yield | 81% | 82% | 79% |
Data sourced from patent information describing the process. google.com
Another advanced synthetic route starts from 3-methoxyphenylacetic acid. This multi-step process includes:
Reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. guidechem.compatsnap.com
Purification of the acid chloride intermediate via recrystallization. guidechem.compatsnap.com
Reaction of the purified 3-methoxyphenylacetyl chloride with ethylene (B1197577) in the presence of a catalyst. guidechem.compatsnap.com
Purification of the final product by forming a salt with sodium bisulfite, followed by reduction with sodium carbonate. guidechem.com
This method is noted for its mild reaction conditions, simple operation, and the use of inexpensive and readily available starting materials. guidechem.compatsnap.com It features shorter reaction steps, generates minimal waste pollutants, and achieves a high yield, making it highly suitable for large-scale industrial production. guidechem.compatsnap.com
Multi-Step Synthesis from 3-Methoxyphenylacetic Acid
A notable method for the synthesis of this compound begins with 3-Methoxyphenylacetic acid. guidechem.compatsnap.comwipo.int This synthetic route involves a series of chemical transformations, including the formation of an acid chloride, followed by a cyclization reaction. guidechem.compatsnap.comwipo.int This approach is recognized for its utilization of readily available starting materials and its suitability for larger-scale production due to manageable reaction conditions. guidechem.comwipo.int
Reaction with Thionyl Chloride to form 3-Methoxyphenylacetyl Chloride
The initial step in this synthesis involves the conversion of 3-Methoxyphenylacetic acid into its corresponding acid chloride, 3-Methoxyphenylacetyl chloride. guidechem.compatsnap.comwipo.int This transformation is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). patsnap.commasterorganicchemistry.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is subsequently displaced by a chloride ion from the thionyl chloride. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. masterorganicchemistry.com
Reaction Scheme:
3-Methoxyphenylacetic acid + SOCl₂ → 3-Methoxyphenylacetyl chloride + SO₂ + HCl
In a typical laboratory procedure, 3-Methoxyphenylacetic acid is combined with thionyl chloride, and the mixture is heated to facilitate the reaction. patsnap.com For example, a mixture might be heated to temperatures ranging from 55°C to 90°C for a period of about 3 hours to ensure the reaction goes to completion. patsnap.com
To facilitate the conversion of carboxylic acids to acyl chlorides using thionyl chloride, a catalyst is often employed. N,N-dimethylformamide (DMF) is a commonly used catalyst for this reaction. patsnap.com While thionyl chloride can react with carboxylic acids directly, the addition of a small amount of DMF can significantly accelerate the reaction rate. The catalytic cycle is believed to involve the initial reaction of DMF with thionyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent.
In practical applications, a small volume of N,N-dimethylformamide is added to the reaction mixture of 3-Methoxyphenylacetic acid and thionyl chloride. patsnap.com For instance, in a reaction involving 1.66g (10mmol) of 3-Methoxyphenylacetic acid and 10mL of thionyl chloride, approximately 0.5mL of N,N-dimethylformamide can be used as the catalyst. patsnap.com
Recrystallization for Purification (e.g., n-hexane)
Following the reaction with thionyl chloride, the resulting crude 3-Methoxyphenylacetyl chloride is purified. guidechem.compatsnap.comwipo.int Recrystallization is a common technique used for this purpose, and n-hexane is a suitable solvent for the purification of 3-Methoxyphenylacetyl chloride. guidechem.compatsnap.comwipo.int This process involves dissolving the crude product in a minimal amount of hot n-hexane and then allowing the solution to cool. As the solution cools, the solubility of the 3-Methoxyphenylacetyl chloride decreases, causing it to crystallize out of the solution, leaving impurities behind in the solvent. This method yields a purified form of the acid chloride, which is essential for the subsequent steps of the synthesis. guidechem.compatsnap.com
Reaction with Ethylene in Presence of Catalyst
The purified 3-Methoxyphenylacetyl chloride is then reacted with ethylene in a Friedel-Crafts acylation reaction to form the tetralone ring structure. guidechem.compatsnap.comwipo.int This reaction involves the electrophilic substitution of the aromatic ring of the 3-Methoxyphenylacetyl chloride, with the acyl group acting as the electrophile. The reaction with ethylene leads to the formation of the six-membered ring characteristic of the tetralone structure.
Friedel-Crafts reactions require a strong Lewis acid catalyst to proceed. nih.govquora.com Anhydrous aluminum chloride (AlCl₃) is a commonly used and effective catalyst for this type of acylation. nih.govquora.comchemguide.co.uk The aluminum chloride coordinates with the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion. chemguide.co.ukquora.com This acylium ion is then attacked by the aromatic ring, leading to the formation of the new carbon-carbon bond and subsequent cyclization. It is crucial that the aluminum chloride is anhydrous, as the presence of water would deactivate the catalyst. quora.com
The specific conditions for the reaction between 3-Methoxyphenylacetyl chloride and ethylene are critical for achieving a good yield of this compound. These conditions include the reaction temperature, duration, and the flow rate of ethylene gas. While specific parameters can vary, the reaction is typically carried out at a controlled temperature to manage the exothermic nature of the Friedel-Crafts reaction and to minimize the formation of side products. The duration of the reaction is also optimized to ensure complete conversion of the starting materials. A continuous flow of ethylene gas is maintained throughout the reaction to ensure its availability for the acylation and subsequent cyclization.
Data Tables
Table 1: Reactants and Reagents for the Synthesis of 3-Methoxyphenylacetyl Chloride
| Compound Name | Role | Typical Quantity | Reference |
|---|---|---|---|
| 3-Methoxyphenylacetic acid | Starting Material | 1.66 g (10 mmol) | patsnap.com |
| Thionyl chloride | Reagent | 10 mL | patsnap.com |
Table 2: Reaction Conditions for the Synthesis of 3-Methoxyphenylacetyl Chloride
| Parameter | Value | Reference |
|---|---|---|
| Initial Temperature | 55°C | patsnap.com |
| Reaction Temperature | 80-90°C | patsnap.com |
Salt Formation and Reduction for Purification (e.g., Sodium Bisulfite, Sodium Carbonate)
A key step in the synthesis of this compound involves its purification, which can be effectively achieved through the formation of a bisulfite adduct. In this process, the crude this compound product is reacted with a saturated solution of sodium bisulfite (NaHSO₃). This reaction selectively forms a charged bisulfite addition product with the ketone, which is often a crystalline solid and can be separated from unreacted starting materials and other organic impurities. patsnap.comguidechem.com
The purification process can be summarized in the following steps:
Adduct Formation: The crude ketone is treated with a saturated aqueous solution of sodium bisulfite. The bisulfite adds across the carbonyl group of the this compound, forming a water-soluble salt adduct.
Separation: The charged adduct can be separated from other non-polar organic impurities by extraction into an aqueous layer.
Decomposition and Recovery: The purified this compound is then regenerated from the adduct. This is accomplished by decomposing the bisulfite addition product through the addition of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH), which reverses the reaction and liberates the pure ketone. patsnap.comguidechem.com
This method provides an efficient way to isolate and purify this compound from a complex reaction mixture.
Advantages (Mild Conditions, Cost-Effective, Reduced Waste, High Yield)
Certain synthetic routes for this compound offer significant advantages that make them suitable for large-scale industrial production. One such method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride, followed by a reaction with ethylene and subsequent purification. The key benefits of this approach include:
Mild Reaction Conditions: The steps are carried out under relatively gentle temperature and pressure conditions, which enhances safety and reduces energy consumption. patsnap.com
Cost-Effective: The starting materials, such as 3-methoxyphenylacetic acid, are inexpensive and readily available. patsnap.com
Reduced Waste: The synthesis is characterized by short reaction steps, which minimizes the generation of waste pollutants, making it a more environmentally friendly process. patsnap.com
High Yield: This methodology is reported to produce a high yield of the final product, making it an economically viable option for industrial applications. patsnap.com
Another synthetic approach, the Birch reduction of 1,6-dimethoxynaphthalene, also presents several advantages. This method, which uses metallic sodium in an ethanol-ammonia medium, is noted for its use of readily available raw materials, relatively simple conditions, and high selectivity for this compound, making it amenable to industrialization. guidechem.compatsnap.com
| Advantage | Description | Reference |
|---|---|---|
| Mild Conditions | The reaction steps are conducted under gentle temperature and pressure, enhancing safety and reducing energy costs. | patsnap.com |
| Cost-Effective | Utilizes inexpensive and readily available starting materials. | patsnap.com |
| Reduced Waste | Fewer reaction steps lead to minimal generation of pollutants. | patsnap.com |
| High Yield | The method results in a high overall yield of this compound. | patsnap.com |
Biocatalytic Reduction Approaches for Chiral Compounds
This compound serves as a crucial starting material for the synthesis of chiral compounds, particularly in the pharmaceutical industry. One of the key applications is in the production of intermediates for the drug rotigotine (B252), which is used to treat Parkinson's disease. guidechem.com The synthesis of these chiral molecules is achieved through biocatalytic reduction.
This process utilizes enzymes, often from whole-cell biocatalysts, to stereoselectively reduce the prochiral ketone group of this compound into a specific chiral alcohol. This enzymatic transformation offers several advantages over traditional chemical reductions, including high enantioselectivity, mild reaction conditions (e.g., neutral pH and ambient temperature), and a reduced environmental footprint. guidechem.com
The resulting chiral alcohol can then be further modified, for instance, through amination, to produce the desired chiral amine, such as (S)-2-(N-benzylamino)-5-methoxy-tetralin, a key intermediate for rotigotine. guidechem.com
| Starting Material | Process | Product Type | Application | Reference |
|---|---|---|---|---|
| This compound | Biocatalytic Reduction | Chiral Alcohol | Intermediate for chiral compounds like (S)-2-(N-benzylamino)-5-methoxy-tetralin | guidechem.com |
Regioselective Carboxylation Methodologies
While the carboxylation of aromatic compounds is a known synthetic transformation, specific research detailing the regioselective carboxylation of this compound is not extensively available in the reviewed literature. General methodologies for the regioselective carboxylation of tetralones and other ketones exist, often employing electrochemical methods or specific catalytic systems to direct the addition of a carboxyl group to a particular position on the molecule. However, direct application and optimization of these methods for this compound have not been specifically documented in the available sources.
Computational Studies in Reaction Mechanism Design and Optimization
Computational chemistry has become an invaluable tool for understanding and predicting reaction mechanisms, energetics, and selectivity in organic synthesis. Methods such as Density Functional Theory (DFT) are used to model reaction pathways and transition states, providing insights that can guide the design of more efficient synthetic routes. irb.hrresearchgate.net While computational studies have been applied to related reactions like the Birch reduction and the synthesis of various tetralone derivatives, specific computational investigations focused on the reaction mechanism design and optimization for the synthesis of this compound are not prominently featured in the current body of scientific literature. Such studies would be beneficial for elucidating the finer details of the reaction pathways and for the rational design of improved catalysts and reaction conditions. nih.govresearchgate.net
Applications in Advanced Organic Synthesis
Synthesis of Chiral Intermediates and Active Pharmaceutical Ingredients (APIs)
The tetralone scaffold of 5-methoxy-2-tetralone is a key structural motif in the design of pharmacologically active compounds, particularly those targeting dopamine (B1211576) receptors. acs.org Its chemical structure allows for the strategic introduction of chirality, leading to the synthesis of specific enantiomers of high value in medicinal chemistry.
One of the most significant applications of this compound is as a precursor to the chiral amine (S)-2-Amino-5-methoxytetralin. acs.org This compound is a vital chiral building block for assembling potent dopamine D2 agonists. acs.orgresearchgate.net The synthesis of its optically pure (S)-enantiomer from the achiral tetralone requires a multi-step process involving the formation of a racemic amine followed by chiral resolution.
The initial step in converting this compound to the desired amine is the transformation of its carbonyl group into a primary amine function. acs.org This is typically achieved through reductive amination. A scalable method involves treating this compound with aqueous ammonia (B1221849) over a Raney Ni catalyst under a hydrogen atmosphere. acs.orgresearchgate.net This process efficiently produces the racemic (±)-2-amino-5-methoxytetralin. acs.org An alternative laboratory-scale method uses sodium cyanoborohydride as the reducing agent in the presence of ammonium (B1175870) acetate (B1210297).
Table 1: Reductive Amination Methods for this compound
| Amine Source & Reagents | Conditions | Product | Overall Yield of (±)-1·HCl from 4 |
| Aqueous NH₃, Raney Ni, H₂ | 70–80°C, 2.9–3.9 bar | (±)-2-Amino-5-methoxytetralin | 91% acs.org |
| Ammonium Acetate, Sodium Cyanoborohydride | Room Temperature, 2 days | (±)-2-Amino-5-methoxytetralin | Not specified |
With the racemic amine synthesized, the critical step is the separation of the enantiomers to isolate the desired (S)-isomer. This is accomplished through classical resolution, which relies on the formation of diastereomeric salts using a chiral resolving agent. nih.gov For the resolution of (±)-2-amino-5-methoxytetralin, (S)-(+)-mandelic acid has been demonstrated to be a highly effective chiral acid. acs.org
The optically pure (S)-2-amino-5-methoxytetralin hydrochloride is a key chiral intermediate used to assemble N-0923. acs.orgresearchgate.net N-0923 is a potent and soluble dopamine D2 agonist that has been investigated for the treatment of Parkinson's disease. acs.orgnih.gov 2-Aminotetralins are considered pivotal structural motifs in designing pharmaceuticals that act on dopamine receptors because they can be viewed as conformationally restricted chiral analogues of dopamine. acs.org
Beyond its role as a precursor to (S)-2-Amino-5-methoxytetralin, this compound is also a starting material for other chiral naphthylamine derivatives. guidechem.com For instance, it is used in the synthesis of (S)-5-methoxy-1,2,3,4-tetrahydro-N-propyl-2-naphthylamine. guidechem.com This synthesis involves the reduction and amination of the tetralone, followed by a reaction with an optically active acid to resolve the enantiomers. guidechem.com In this context, D-tartaric acid has been used as a resolving agent, demonstrating the versatility of the tetralone intermediate in accessing a range of chiral amine structures. guidechem.com
Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid
A four-step synthesis has been developed to produce 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic acid starting from this compound. This process highlights the utility of the tetralone as a foundational block for constructing more complex acid derivatives.
The synthesized 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic acid is a significant molecule in its own right, primarily because it is considered a potential intermediate for the synthesis of optically active 11-deoxyanthracycline antibiotics. These antibiotics are an important class of chemotherapeutic agents, and the development of efficient synthetic routes to their core structures is an area of active research.
The conversion of this compound to 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic acid involves key cyanation and hydrolysis steps. The synthesis begins with the treatment of the tetralone with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a zinc iodide catalyst. This reaction yields an α,β-unsaturated nitrile. The subsequent step involves the hydrolysis of the nitrile group to a carboxylic acid. This is achieved by heating the nitrile intermediate with a 50% aqueous solution of sodium hydroxide (B78521). The final step is the catalytic hydrogenation of the unsaturated acid over a Palladium-on-carbon (Pd-C) catalyst to yield the target saturated naphthoic acid.
Table 2: Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | This compound | Trimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI2) | α,β-unsaturated nitrile |
| 2 | α,β-unsaturated nitrile | Sodium hydroxide (NaOH), Water (H2O) | α,β-unsaturated naphthoic acid |
Building Block for Complex Molecules and Natural Product Synthesis
The structural framework of this compound makes it an attractive starting point for the total synthesis of complex molecules, including various natural products.
Diterpenes Synthesis
The chemical literature acknowledges the importance of 5-methoxy-β-tetralone (this compound) in the synthesis of diterpenes researchgate.net. Diterpenes are a class of natural products with diverse and complex structures, many of which exhibit significant biological activities researchgate.net. While its isomer, 5-methoxy-α-tetralone, has been more extensively reported as a starting material in this context, the utility of this compound is also recognized for its potential in constructing the core skeletons of these intricate molecules researchgate.net.
Sesquiterpenes Synthesis
While the broader class of methoxytetralones serves as a foundational building block in the synthesis of sesquiterpenes, specific documented applications of the this compound isomer are not prominently featured in the scientific literature. However, the utility of its constitutional isomer, 5-methoxy-1-tetralone (B1585004) (also known as 5-methoxy-α-tetralone), is well-established and provides insight into the potential synthetic value of the tetralone core.
For instance, 5-methoxy-α-tetralone has been successfully employed as a starting material in the total synthesis of several sesquiterpenes, including biflorin, mansonone F, and cacalol. researchgate.net Furthermore, a synthetic strategy toward the phenolic sesquiterpene (±)-jungianol commences from the commercially available 5-methoxy-1-tetralone. acs.org This synthesis involves key steps such as olefination, hydrogenation, and a challenging ring contraction to construct the target's indane skeleton. acs.org These examples underscore the value of the methoxytetralone scaffold in providing the necessary carbocyclic framework for elaboration into complex sesquiterpene structures.
Steroidal Compounds and Terpenoids
The tetralone motif is a recognized precursor for building the polycyclic systems characteristic of steroids and terpenoids. Research in this area has highlighted the utility of related isomers, such as 6-methoxy-2-tetralone, which has been selected as a starting material for the synthesis of numerous steroidal and terpenoid compounds. medcraveonline.com The strategic placement of the methoxy (B1213986) group and the ketone functionality on the tetralone ring allows for various annulation and functional group manipulation strategies essential for constructing the multi-ring systems of these natural products.
Additionally, studies have described the transformation of various methoxy-α-tetralones into diterpenes and other complex natural products. researchgate.net Although direct and specific examples detailing the conversion of this compound into steroidal or terpenoid structures are not extensively documented in reviewed literature, the established synthetic pathways for its isomers suggest its potential as a valuable intermediate for accessing these classes of molecules.
Catalyst Development and Application
This compound serves as a key substrate in the development and application of modern catalytic systems, particularly in the realm of asymmetric synthesis for producing enantiomerically enriched compounds.
Asymmetric Iridium Catalysts for Reductive Amination
Direct asymmetric reductive amination (DARA) is a highly efficient, single-step method for producing chiral amines, which are crucial components of many pharmaceutical compounds. nih.gov This transformation has been successfully applied to tetralone scaffolds. While much of the research focuses on general ketone substrates, the direct and indirect catalytic asymmetric reductive amination of the parent compound, 2-tetralone, has been demonstrated, setting a precedent for substituted derivatives. acs.org
Iridium complexes featuring sterically tunable chiral phosphoramidite (B1245037) ligands are particularly effective for this purpose. nih.gov These catalytic systems tolerate a wide range of ketones and amines, providing access to chiral secondary amines with high yields and excellent enantioselectivity. nih.govnih.gov The application of this methodology is relevant to this compound, which is used as a starting material to synthesize chiral naphthylamines. guidechem.com For example, the compound can be reduced and aminated to obtain (S)-5-methoxy-1,2,3,4-tetrahydro-N-propyl-2-naphthylamine, a valuable chiral building block. guidechem.com
| Ketone Substrate | Amine Partner | Catalyst System | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Aromatic Ketones | Primary Alkyl Amines | [Ir]-Chiral Phosphoramidite | Excellent | High |
| Aliphatic Ketones | Primary Alkyl Amines | [Ir]-Chiral Phosphoramidite | Excellent | Excellent |
| Aromatic Ketones | Secondary Amines | [Ir]-XuPhos | High | High |
Chiral Amino Alcohols as Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org Chiral amino alcohols and their derivatives, such as oxazolidinones and pseudoephedrine, are among the most powerful and widely used auxiliaries in asymmetric synthesis. They are employed to direct various transformations, including alkylations, aldol (B89426) reactions, and Michael additions, by creating a chiral environment that favors the formation of one diastereomer over the other. wikipedia.org
Spectroscopic and Analytical Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for determining the molecular structure of 5-Methoxy-2-tetralone. Each technique provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, a typical ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃) reveals several distinct signals corresponding to the aromatic, methoxy (B1213986), and aliphatic protons.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Although specific experimental data from literature is sparse, the expected chemical shifts can be predicted based on the known effects of different functional groups. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to oxygen and other carbons), the methoxy carbon, and the aliphatic carbons of the tetralone ring.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₁H₁₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 176.0837.
Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Key expected fragmentation pathways include:
Loss of a methyl radical: A common fragmentation for methoxy-containing aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 161.
Loss of carbon monoxide: The tetralone structure can undergo cleavage with the loss of carbon monoxide (CO), resulting in a fragment at m/z 148.
Retro-Diels-Alder reaction: Cleavage of the aliphatic ring can lead to characteristic fragments that help confirm the tetralone core structure.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nih.gov
The strong absorption around 1715 cm⁻¹ is highly characteristic of the carbonyl (C=O) group in the six-membered ring. The peaks in the aromatic region confirm the presence of the benzene ring, while the C-O stretching bands are indicative of the methoxy ether group.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound samples. A common approach is reverse-phase (RP) HPLC, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.
A typical RP-HPLC method for analyzing this compound would involve a C18 column and a gradient elution. sielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, which may contain an acid such as phosphoric acid or formic acid to improve peak shape. sielc.com Detection is typically achieved using a UV detector, as the aromatic ring in this compound absorbs UV light effectively. This method allows for the separation and quantification of the main compound as well as any related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds like this compound. In research and synthesis, GC is frequently used to monitor the progress of a reaction by analyzing the composition of the reaction mixture over time.
For example, in the synthesis of this compound from 1,6-dimethoxynaphthalene (B30794), GC analysis can quantify the remaining starting material, the desired product, and various byproducts. google.com This allows chemists to optimize reaction conditions. Commercial suppliers often use GC to certify the purity of this compound, with typical purities exceeding 95%. tcichemicals.com The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra.
Table of Compounds Mentioned
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used analytical technique in organic chemistry for its simplicity, speed, and high sensitivity. nih.gov It is employed to separate components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. khanacademy.org For this compound, TLC is a practical tool for monitoring the progress of synthesis reactions, allowing researchers to qualitatively assess the conversion of reactants to products. patsnap.com
The separation principle relies on the polarity of the compounds in the mixture relative to the polarity of the stationary and mobile phases. khanacademy.org A common stationary phase is silica gel, a polar adsorbent, coated on a glass or aluminum plate. nih.gov The mobile phase, or eluent, is a solvent or a mixture of solvents. As the mobile phase ascends the plate via capillary action, compounds that are more soluble in the mobile phase and have a weaker affinity for the stationary phase travel further up the plate, resulting in higher Retention Factor (Rf) values. khanacademy.org
In the context of this compound synthesis, TLC can be used to confirm the completion of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot. patsnap.com While specific Rf values are highly dependent on the exact conditions (plate manufacturer, layer thickness, chamber saturation, temperature), a representative system for the related purification by column chromatography involves a non-polar mobile phase. hplc.sk For instance, a mobile phase consisting of a mixture of ethyl acetate (B1210297) and petroleum ether is effective for the separation and purification of this compound. chromatographyonline.com
Table 1: Example TLC System for this compound Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl Acetate : Petroleum Ether (1:5 v/v) |
| Application | Monitoring reaction progress and assessing purity |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. For a compound like this compound, which is a solid at room temperature, XRD analysis would provide definitive proof of its crystalline structure. chemicalbook.combiosynth.com The technique involves directing X-rays onto a single crystal, which diffracts the X-rays into a unique pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can determine the three-dimensional arrangement of atoms within the crystal lattice, including bond lengths and angles.
This analysis yields precise information on the crystal system, space group, and unit-cell dimensions, which are unique crystallographic parameters for a given crystalline solid. However, a review of publicly available scientific literature indicates that the specific single-crystal X-ray diffraction data for this compound has not been reported. Therefore, detailed information on its crystal lattice parameters is not available at this time.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, which can be compared against the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the identity and purity of a synthesized compound.
This compound has the molecular formula C₁₁H₁₂O₂. biosynth.comnih.govnih.gov Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 176.21 g/mol . biosynth.comnih.gov
The theoretical percentages of each element are essential benchmarks for researchers to confirm the successful synthesis of this compound.
**Table 2: Elemental Composition of this compound (C₁₁H₁₂O₂) **
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Theoretical Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 74.98% |
| Hydrogen | H | 1.008 | 12 | 6.86% |
Pharmacological and Biological Research of Tetralone Derivatives
Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Studies
5-Methoxy-2-tetralone serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders. google.compatsnap.com Its rigid bicyclic core provides a valuable scaffold for designing molecules with specific three-dimensional orientations, which is essential for precise interaction with biological targets. In medicinal chemistry, it has been utilized as a starting material for the synthesis of complex natural products, including diterpenes. researchgate.net
Anticancer Activity Research
The tetralone scaffold has been a subject of interest in oncology research, with derivatives being investigated for their potential as anticancer agents. nih.gov Modifications of the basic structure, particularly the incorporation of pharmacophores known for cytotoxic activity, have led to the development of promising compounds.
Chalcones, which are precursors to flavonoids, are known for a wide array of pharmacological activities, including anticancer properties. rasayanjournal.co.inmdpi.com Researchers have synthesized novel chalcone (B49325) derivatives by combining the this compound scaffold with various substituted aromatic aldehydes. These hybrid molecules are designed to integrate the structural features of both tetralones and chalcones to enhance cytotoxic effects against cancer cells. rasayanjournal.co.in A study focused on three new methoxy-substituted tetralone-based chalcone derivatives, synthesized via the Claisen-Schmidt condensation reaction, which were evaluated for their anticancer potential. rasayanjournal.co.in
The synthesized methoxy-substituted tetralone-based chalcone derivatives were screened for their anticancer activity against the MCF-7 human breast cancer cell line using the MTT assay. rasayanjournal.co.in The results indicated that all three tested compounds exhibited good anticancer activity. rasayanjournal.co.in One compound, identified as TMMD, was particularly sensitive to the MCF-7 cell line, showing a 52.33% cell survival rate at a concentration of 15.6 µg/mL. rasayanjournal.co.in The other two compounds, PMMD and HMMD, also demonstrated significant cytotoxic effects, reaching their IC50 values at moderate concentrations. rasayanjournal.co.in Specifically, PMMD showed 48.20% cell viability at 62.5 µg/mL, and HMMD resulted in 50.46% cell viability at a concentration of 125 µg/mL. rasayanjournal.co.in These findings suggest that these derivatives have the potential to inhibit the proliferation of breast cancer cells. rasayanjournal.co.inresearchgate.net
Table 1: In Vitro Cytotoxicity of Methoxy (B1213986) Tetralone-Based Chalcone Derivatives on MCF-7 Cell Line
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| PMMD | 62.5 | 48.20 |
| TMMD | 15.6 | 52.33 |
| HMMD | 125 | 50.46 |
To understand the potential mechanism of action at a molecular level, in silico molecular docking studies were performed. These studies aim to predict the binding affinity and interaction patterns of the synthesized chalcone derivatives with specific protein targets known to be involved in cancer progression. unja.ac.id For the three methoxy-substituted tetralone-based chalcones, molecular docking analysis confirmed that all three molecules fit well into the active site of the target protein with PDB ID: 1M17. rasayanjournal.co.in This suggests a plausible mechanism for their observed anticancer activity, where the compounds may inhibit the function of this key protein, thereby disrupting cancer cell growth and survival. rasayanjournal.co.inresearchgate.net
The drug-likeness and pharmacokinetic properties of the synthesized compounds were evaluated using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools. semanticscholar.orgrjptonline.orgfrontiersin.org This analysis is crucial for the early-stage assessment of a compound's potential to be developed into an oral drug candidate. The methoxy-substituted tetralone-based chalcone derivatives were analyzed and found to satisfy Lipinski's rule of five, which suggests good oral bioavailability. rasayanjournal.co.in The ADMET properties predicted for these compounds indicated their efficacy as potential drug candidates for treating breast cancer, warranting further investigation through in vivo experiments and clinical trials. rasayanjournal.co.inresearchgate.net
Table 2: Predicted ADMET Properties of Methoxy Tetralone-Based Chalcone Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors |
| PMMD | 338.38 | 4.45 | 4 | 0 |
| TMMD | 368.43 | 4.87 | 5 | 0 |
| HMMD | 354.38 | 4.54 | 4 | 1 |
Methoxy Substituted Tetralone-Based Chalcone Derivatives
Dopaminergic Activity Studies
This compound and its derivatives are significant in neuropharmacology, primarily for their interaction with the dopaminergic system. The compound is a key intermediate in the synthesis of drugs for treating Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. google.compatsnap.compatsnap.com
Derivatives of 2-aminotetralin, which can be synthesized from this compound, have been evaluated for their effects on dopamine (B1211576) receptors. nih.gov For example, the compound (+)-AJ-76, which is (1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin, has been identified as a selective antagonist of dopamine autoreceptors. nih.gov In animal models with partial lesions of the dopaminergic nigrostriatal system, (+)-AJ-76 was shown to further increase dopamine synthesis in the surviving neurons. nih.gov This suggests that such compounds could be valuable in treating Parkinson's disease by enhancing the function of the remaining dopaminergic neurons. nih.gov Other studies on 5-hydroxy-6-methyl-2-aminotetralin derivatives have also demonstrated stimulant properties on both central and peripheral dopaminergic receptors. nih.gov
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition
Macrophage migration inhibitory factor (MIF) is a significant pro-inflammatory cytokine involved in a wide range of immune responses. A unique characteristic of MIF is its tautomerase enzymatic activity, which is linked to its pro-inflammatory functions. Small molecule inhibitors that block this activity have been shown to prevent MIF's inflammatory effects. Research has demonstrated that certain E-2-arylmethylene-1-tetralones and their heteroanalogues can efficiently bind to the active site of MIF, thereby inhibiting its tautomeric functions, such as enolase and ketolase activity. acs.orgnih.gov This inhibitory action on MIF's enzymatic capabilities forms the basis for the anti-inflammatory properties observed in these tetralone derivatives. acs.orgnih.gov
A study investigating a series of synthesized tetralone derivatives identified a specific subset of compounds that effectively reduced inflammatory macrophage activation. acs.orgnih.gov Macrophages are key cells in the immune system that, when activated, can release a variety of inflammatory mediators. The research highlighted that specific tetralone derivatives could attenuate this activation process, suggesting a direct impact on the cellular mechanisms of inflammation. acs.org
Further investigation into the mechanism of action revealed that specific tetralone derivatives, notably compounds referred to as (24) and (26) in one study, markedly inhibited the production of key inflammatory molecules. acs.orgnih.gov This included a significant reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). acs.orgnih.gov The inhibition also extended to other inflammatory mediators like reactive oxygen species (ROS), nitrite, and the signaling pathway activator NF-κB. This demonstrates that the anti-inflammatory effects of these tetralone derivatives are mediated, at least in part, by their ability to downregulate the expression of critical cytokines that drive the inflammatory cascade. acs.org
In models of severe systemic inflammation, such as endotoxemia induced by high doses of bacterial endotoxin, the body's thermoregulatory system can be significantly affected, often leading to hypothermia. Research in mouse models of endotoxemia has shown that pretreatment with a specific tetralone derivative, compound (24), exaggerated the hypothermic response. acs.orgnih.gov This finding suggests that tetralone derivatives, through their interaction with MIF and subsequent modulation of the inflammatory response, can influence thermal changes during severe systemic inflammation. acs.orgnih.gov
Antibacterial and Antifungal Activities of Tetralone Derivatives
The tetralone scaffold is a crucial structural component found in various natural and synthetic compounds that exhibit a broad spectrum of bioactivities. Derivatives of tetralone have attracted considerable interest for their antimicrobial properties, showing potential as promising future antibacterial and antifungal agents. researchgate.net
A series of novel aminoguanidine-tetralone derivatives has been synthesized and evaluated for antibacterial activity against a panel of clinically relevant pathogens, including ESKAPE pathogens. Many of the synthesized compounds displayed significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.net One of the most active compounds, designated 2D, demonstrated potent and rapid bactericidal activity against Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA). researchgate.net The compounds also showed activity against Gram-negative bacteria such as Escherichia coli. researchgate.net
Table 1: In Vitro Antibacterial Activity of Tetralone Derivative 2D
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | 0.5 | 4 |
| MRSA-2 | 1 | 4 |
Research into the antifungal properties of tetralone derivatives has shown activity against various fungal pathogens. A study focused on the synthesis of new α-tetralone derivatives demonstrated that these compounds possess antifungal capabilities against Aspergillus niger. The efficacy was found to be dependent on the specific chemical substitutions on the tetralone core. For instance, compound 2d, featuring an O–CH₂–CH₃ group, showed significant fungicidal activity against A. niger. acs.org In contrast, another study that synthesized chalcone derivatives from a tetralone starting material found that the resulting compounds showed no antifungal activity against Aspergillus niger, although they were effective against other fungi like Microsporum gypseum. nih.gov
Table 2: In Vitro Antifungal Activity of α-Tetralone Derivatives Against Aspergillus niger
| Compound | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| 2a (R = CH₃) | 125 | >250 |
| 2c (R = OCH₃) | 125 | 125 |
| 2d (R = O–CH₂–CH₃) | 62.5 | 62.5 |
Plant Growth Regulation (e.g., Abscisic Acid (ABA) Analogues)
Research into tetralone derivatives has extended into the field of plant biology, particularly in the development of synthetic analogues of abscisic acid (ABA), a critical plant hormone. ABA plays a central role in regulating key plant processes, including seed dormancy, germination, and responses to environmental stressors like drought and heat. rsc.orgresearchgate.netmdpi.com However, the inherent chemical instability of natural ABA, which is prone to rapid metabolism and degradation by UV light, limits its practical application in agriculture. researchgate.netmdpi.com This has driven the development of more persistent and potent synthetic analogues.
Bicyclic analogues based on a tetralone framework have emerged as a promising class of ABA mimetics. nih.govrsc.org These molecules are designed to incorporate the essential structural features required for biological activity while exhibiting enhanced stability. The core concept is that the aromatic ring within the tetralone structure prevents the cyclization of oxidized metabolites into inactive forms, such as phaseic acid, which is a major catabolic pathway for natural ABA. rsc.orgresearchgate.netnih.gov This increased persistence is hypothesized to lead to longer-lasting effects in plants. rsc.orgrsc.org
The design of tetralone-based ABA analogues centers on creating a rigid bicyclic structure that mimics the active conformation of ABA. This structure retains the key functional groups necessary for binding to ABA receptors while the fused aromatic ring provides metabolic stability. researchgate.netnih.gov While foundational research has utilized 1-tetralone (B52770) as a starting material, a similar synthetic strategy can be envisioned for derivatives like this compound to explore how substitutions on the aromatic ring influence biological activity.
One established synthetic route to tetralone ABA analogues involves a multi-step process starting from 1-tetralone. researchgate.netnih.gov A more recent and efficient method has been developed that allows for a two-step, scalable synthesis from (S)-ABA methyl ester. rsc.orgrsc.org This improved synthesis achieves a challenging three-carbon insertion and the formation of the bicyclic ring in a one-pot reaction involving a highly regioselective Knoevenagel condensation, cyclization, and oxidation. rsc.orgrsc.org This advancement makes the production of these potent ABA agonists more feasible for larger-scale studies and potential agricultural use. rsc.org
The synthesis yields compounds like (+)-tetralone ABA, which has been a key subject of biological evaluation. rsc.orgnih.gov Further modifications, such as the synthesis of hydroxymethyl derivatives (analogues of 8'- and 9'-hydroxy ABA), have also been pursued to study the metabolic pathways and activity of these synthetic hormones. nih.gov
The biological efficacy of tetralone ABA analogues has been assessed through various in vitro and in vivo bioassays, which are standard for evaluating plant growth regulators. These assays consistently demonstrate that synthetic tetralone analogues can exhibit activity equal to or greater than that of natural (+)-ABA. nih.govresearchgate.net The enhanced potency is largely attributed to the greater persistence of the analogues within the plant, as their chemical structure resists rapid metabolic breakdown. rsc.orgresearchgate.net
Key findings from bioassays include:
Seed Germination Inhibition: In seed germination assays using Arabidopsis, (+)-tetralone ABA demonstrated potent inhibitory effects, comparable or superior to natural ABA. researchgate.netfrontiersin.org This is a critical indicator of ABA-like activity, as ABA is a primary hormone responsible for maintaining seed dormancy. mdpi.com
Corn Cell Growth Inhibition: Tetralone ABA analogues have shown significant activity in inhibiting the growth of corn cell suspension cultures. nih.govresearchgate.net In initial reports, the (+)-enantiomer of a key tetralone ABA analogue was found to have higher activity than ABA in this assay. rsc.org This test is a valuable tool for screening compounds for their ability to modulate cell division and elongation, fundamental processes in plant growth.
The data below summarizes the comparative activity of a representative tetralone ABA analogue against natural ABA in these standard bioassays.
Table 1: Comparative Bioactivity of Tetralone ABA Analogue vs. (+)-ABA
| Compound | Bioassay | Organism | Result | Reference |
|---|---|---|---|---|
| (+)-Tetralone ABA | Seed Germination Inhibition | Arabidopsis | Activity equal to or greater than (+)-ABA | rsc.org |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Abscisic Acid (ABA) |
| 1-tetralone |
| (+)-tetralone ABA |
| (S)-ABA methyl ester |
| 8'-hydroxy ABA |
| 9'-hydroxy ABA |
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the properties and reactivity of molecules. oulu.fi It allows for the calculation of electronic structure and energy, providing detailed insights into reaction pathways, transition states, and the stability of intermediates. mdpi.comresearchgate.net
While specific DFT studies focusing exclusively on the reaction pathways of 5-Methoxy-2-tetralone are not extensively documented in publicly available literature, the principles of DFT are widely applied to understand the reactivity of related tetralone and aromatic ketone systems. For instance, DFT calculations are used to model cycloaddition reactions, providing clarity on reaction mechanisms, such as whether a reaction proceeds through a stepwise or concerted pathway, and explaining observed regioselectivity and stereoselectivity. mdpi.compku.edu.cn In the context of tetralin pyrolysis, DFT has been used to study the formation of methyl indan, illustrating its utility in understanding complex reaction mechanisms involving tetralone precursors. researchgate.net These computational methods can elucidate the energetic favorability of different reaction routes, helping to predict the major products of a reaction under specific conditions.
Isotopic Labeling Studies to Elucidate Mechanisms
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction, thereby providing invaluable information about the reaction mechanism. ias.ac.innih.gov This method involves replacing one or more atoms of a reactant with a specific isotope (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/Deuterium) and then determining the position of these isotopes in the product molecules. ias.ac.in
Although specific studies detailing the use of isotopic labeling to elucidate reaction mechanisms for this compound are not readily found in the surveyed literature, this technique is fundamental in organic chemistry for confirming or refuting proposed reaction pathways. ias.ac.in For example, in rearrangements or reactions involving bond cleavage and formation, isotopic labeling can definitively show which bonds are broken and which new bonds are formed. osti.gov In the broader context of mechanistic studies, labeling experiments are often coupled with techniques like mass spectrometry and NMR spectroscopy to analyze the isotopic distribution in the products. researchgate.netplos.org
Kinetic Studies and Reaction Monitoring (e.g., Knoevenagel Condensation)
Kinetic studies are essential for understanding the rate at which a reaction proceeds and the factors that influence this rate, such as temperature, concentration, and catalysts. The Knoevenagel condensation, a nucleophilic addition reaction, is a classic example where kinetic analysis provides deep mechanistic insights. sigmaaldrich.com
A detailed kinetic study has been performed on the acid-catalyzed Knoevenagel condensation of a closely related compound, 5-methoxy-1-tetralone (B1585004), with glyoxylic acid. sciforum.netmdpi.com The reaction was monitored over time at different temperatures (75, 80, and 85 °C) using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). sciforum.netmdpi.com The study revealed that the reaction yields increased with temperature, achieving up to 94.16% yield at 85 °C after 24 hours. mdpi.com This type of kinetic monitoring is crucial for optimizing reaction conditions to maximize product yield and minimize reaction time.
Pseudo-First-Order Kinetic Models
In reactions involving two or more reactants, if the concentration of one reactant is significantly higher than the others, its concentration can be considered constant throughout the reaction. This allows the reaction to be treated as a "pseudo-order" reaction. libretexts.org A pseudo-first-order model simplifies the rate law, making it easier to analyze the reaction kinetics. science.gov
The kinetic data from the Knoevenagel condensation of 5-methoxy-1-tetralone with glyoxylic acid were analyzed using integral, differential, and non-linear regression methods. The results showed an excellent fit to a pseudo-first-order kinetic model with respect to the tetralone. sciforum.netmdpi.com This indicates that under the experimental conditions where glyoxylic acid is in excess, the reaction rate is primarily dependent on the concentration of 5-methoxy-1-tetralone. The calculated rate constants (k) increased with temperature, and the activation energy (Ea) was determined to be 43.1014 kJ/mol. sciforum.netmdpi.com
| Temperature (°C) | Yield (%) | Rate Constant (k) (mL/(mmol·min)) |
|---|---|---|
| 75 | 90.30 | 0.0129 |
| 80 | 93.75 | 0.0161 |
| 85 | 94.16 | 0.0196 |
Analysis of Regioselectivity and Stereoselectivity
Regioselectivity and stereoselectivity are critical concepts in organic synthesis, particularly when multiple products can be formed from a single reaction. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others.
In the context of this compound and its derivatives, controlling selectivity is key to synthesizing specific target molecules. For example, the synthesis of this compound itself from 1,6-dimethoxynaphthalene (B30794) via a reduction process is noted to have high selectivity, which is advantageous for industrial applications. guidechem.compatsnap.comgoogle.com
Furthermore, reactions involving substituted tetralones can be highly stereoselective. In the synthesis of Dezocine, an opioid analgesic, the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone is a crucial step. beilstein-journals.orgd-nb.info By using cinchona alkaloid-derived phase-transfer catalysts, a specific stereoisomer, (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone, can be preferentially synthesized. beilstein-journals.orgd-nb.info This asymmetric catalysis avoids the need for classical resolution of a racemic mixture, making the synthesis more efficient. d-nb.info Another example involves the reaction of this compound with a chiral reagent, R-(+)-α-phenylethylamine, to induce asymmetry and form a specific chiral product, which is a key step in the preparation of (S)-2-amino-5-methoxytetralin hydrochloride. google.com
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of 5-Methoxy-2-tetralone, a crucial intermediate for pharmaceuticals like Rotigotine (B252) for Parkinson's disease, is undergoing a green transformation. guidechem.comgoogle.compatsnap.com Researchers are actively moving away from traditional synthetic methods that involve hazardous materials and multiple complex steps, towards more sustainable and industrially viable processes. google.comtandfonline.com
One promising eco-friendly approach starts with 3-Methoxyphenylacetic acid. This method is noted for its mild reaction conditions, simple operation, and reliance on inexpensive, readily available starting materials. guidechem.compatsnap.com It involves fewer reaction steps, which minimizes the generation of chemical waste and is well-suited for large-scale industrial production. guidechem.compatsnap.com
Another area of development focuses on improving the classic Birch reduction of 1,6-dimethoxynaphthalene (B30794). google.com Patented modifications to this process aim to enhance selectivity and facilitate industrial application by carefully controlling reaction parameters. For instance, a technique using metallic sodium in an ethanol (B145695) and ammonia (B1221849) medium at a controlled temperature of 15-35°C has been developed to increase the yield and purity of this compound. google.compatsnap.com This method avoids more hazardous historical reagents and violent reaction conditions, representing a significant step towards a greener chemical process. google.comtandfonline.com
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Traditional Route (e.g., Friedel-Crafts) | Improved Birch Reduction | 3-Methoxyphenylacetic Acid Route |
|---|---|---|---|
| Starting Material | Varies (e.g., Naphthalene (B1677914) derivatives) | 1,6-dimethoxynaphthalene | 3-Methoxyphenylacetic acid |
| Key Reagents | Excess AlCl₃, hazardous solvents (CS₂) | Metallic sodium, liquid ammonia, ethanol | Thionyl chloride, ethylene (B1197577) |
| Sustainability Concerns | High waste, hazardous materials, low atom economy | Use of metallic sodium, liquid ammonia | Use of thionyl chloride |
| Advantages | Established chemistry | Higher selectivity, easier industrialization than older methods. google.com | Mild conditions, fewer steps, minimal waste, high yield. guidechem.compatsnap.com |
| Overall Yield | Often low | Reported yields up to 82% (crude product). patsnap.com | High, suitable for industrial scale. guidechem.compatsnap.com |
Exploration of New Catalytic Systems for Asymmetric Synthesis
The biological activity of many pharmaceuticals derived from this compound is dependent on their specific three-dimensional structure, or chirality. Consequently, a major focus of current research is the development of new catalytic systems for asymmetric synthesis—processes that selectively produce one enantiomer (a non-superimposable mirror image) of a molecule over the other.
Biocatalysis, which uses enzymes to drive chemical reactions, has been successfully employed in the synthesis of chiral intermediates from this compound. guidechem.com This approach is highly valued for its exceptional selectivity and environmentally friendly reaction conditions.
Beyond biocatalysis, researchers are exploring a range of modern catalytic strategies. These include:
Asymmetric Organocatalysis : This field uses small, chiral organic molecules to catalyze reactions, avoiding the need for potentially toxic or expensive metals. rsc.org
Transition Metal Catalysis : This involves using metals like palladium or rhodium combined with custom-designed chiral ligands to control the stereochemical outcome of a reaction. semanticscholar.orgnih.gov
Dual Catalyst Systems : These advanced systems use two different catalysts in concert to enable new types of chemical transformations with high levels of control. nih.gov
These cutting-edge catalytic methods are being investigated to produce enantiomerically pure derivatives of the tetralone scaffold, which is essential for developing more effective and safer therapeutic agents.
Table 2: Modern Catalytic Approaches for Asymmetric Synthesis
| Catalytic System | Description | Potential Advantages for Tetralone Synthesis |
|---|---|---|
| Biocatalysis | Uses enzymes to catalyze stereoselective reactions. | High enantioselectivity, mild and green conditions, proven application for rotigotine intermediates. guidechem.com |
| Organocatalysis | Employs small chiral organic molecules as catalysts. | Metal-free, avoids contamination; robust and versatile. |
| Transition Metal Catalysis | Utilizes a central metal atom (e.g., Pd, Rh) coordinated to chiral ligands. | High efficiency and turnover, well-established for a wide range of reactions. |
| Dual Catalysis | Combines two different catalytic cycles to work synergistically. | Enables novel transformations not possible with a single catalyst; potential for high selectivity. nih.gov |
Diversification of Tetralone Scaffold for Therapeutic Applications
The tetralone framework is a privileged scaffold in medicinal chemistry, serving as the structural core for a wide array of biologically active compounds. eurekaselect.comresearchgate.net While this compound is best known as an intermediate for the anti-Parkinson's drug rotigotine, extensive research has demonstrated the broader therapeutic potential of tetralone derivatives. guidechem.compatsnap.com
By modifying the basic tetralone structure, scientists have developed compounds with a diverse range of pharmacological activities. eurekaselect.comresearchgate.net This chemical diversification is a key strategy for discovering new drug candidates. For example, a recent study focused on synthesizing tetralone-based chalcone (B49325) derivatives, which exhibited promising anticancer activity against MCF-7 breast cancer cell lines. rasayanjournal.co.in
The therapeutic applications of the tetralone scaffold are extensive and include:
Anticancer Agents eurekaselect.comresearchgate.netrasayanjournal.co.in
Antidepressants eurekaselect.comresearchgate.net
Antibacterial Compounds eurekaselect.comresearchgate.net
Antimalarial Drugs eurekaselect.comresearchgate.net
Antipsychotics eurekaselect.comresearchgate.net
Acetylcholinesterase Inhibitors for treating Alzheimer's disease eurekaselect.comresearchgate.net
The versatility of the tetralone core structure allows for fine-tuning of its properties to target different biological pathways, making it a continuing subject of interest in the quest for new medicines.
Advanced In Silico Approaches for Drug Discovery and Optimization
Computational methods, or in silico approaches, have become indispensable tools in modern medicinal chemistry, significantly accelerating the drug discovery and design process. alliedacademies.orgtaylorandfrancis.com These techniques are being applied to the this compound scaffold to identify new therapeutic uses and optimize the properties of its derivatives.
Key computational strategies include:
Molecular Docking : This technique simulates how a molecule fits into the three-dimensional structure of a biological target, such as a protein or enzyme. It helps predict the binding affinity and orientation of a compound, providing insights into its potential biological activity. rasayanjournal.co.inalliedacademies.org For instance, molecular docking has been used to confirm that novel tetralone-based chalcones fit well into the active site of their target protein. rasayanjournal.co.in
Virtual Screening : This method involves computationally screening vast libraries of chemical compounds to identify those most likely to interact with a specific biological target. openmedicinalchemistryjournal.com
Pharmacokinetic (ADMET) Prediction : In silico models are used to predict how a drug candidate will be Absorbed, Distributed, Metabolized, Excreted, and its potential Toxicity (ADMET). These predictions, which include assessments like Lipinski's rule of five, help identify molecules with good drug-like properties that are suitable for oral administration. rasayanjournal.co.in
De Novo Drug Design : Advanced algorithms can generate entirely new molecular structures tailored to fit a specific target, offering innovative pathways for lead discovery. alliedacademies.org
By using these computational tools, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with traditional trial-and-error laboratory work. taylorandfrancis.com
Investigation of this compound in Materials Science
The current body of scientific research on this compound is overwhelmingly concentrated in the fields of organic synthesis and medicinal chemistry, driven by its importance as a pharmaceutical intermediate. guidechem.compatsnap.com To date, there is not a significant research focus on the application of this compound in materials science. While the rigid, bicyclic structure of the tetralone scaffold could theoretically be incorporated into polymers or other functional materials, this does not appear to be an active area of investigation for this specific compound. Future research may explore such possibilities, but the primary and established value of this compound remains within the life sciences sector.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methoxy-2-tetralone, and how do reaction conditions influence yield and purity?
- Methodology : The Cornforth method involves catalytic hydrogenation of 1,6-naphthalenediol derivatives under controlled pressure (e.g., H₂/Pd-C) to yield this compound. Alternative routes include bromination-demethylation sequences, where N-bromosuccinimide (NBS) in dry toluene at −78°C is used for regioselective bromination, followed by demethylation and cyclization steps . Purification via silica gel chromatography and TLC monitoring (UV visualization) ensures product integrity .
- Key Considerations : Temperature control during bromination minimizes side reactions, while catalyst selection (e.g., Pd-C vs. Cu(I) iodide) affects regioselectivity in subsequent steps .
Q. How is the structural identity of this compound confirmed in synthetic studies?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed for unambiguous structural determination. Complementary techniques include NMR (e.g., ¹³C for methoxy group verification) and mass spectrometry .
- Validation : Cross-referencing melting points (e.g., 77–79°C for crystalline derivatives) and spectral data with literature ensures consistency .
Advanced Research Questions
Q. What mechanistic insights explain the high enantioselectivity in baker’s yeast-mediated reduction of this compound?
- Methodology : Under non-fermenting conditions, a single dehydrogenase enzyme in baker’s yeast selectively reduces the ketone to (S)-2-tetralol with ≥98% enantiomeric excess (ee). Kinetic resolution studies and enzyme inhibition assays confirm the absence of competing dehydrogenases .
- Variables : pH optimization (6.5–7.5) and substrate concentration (≤10 mM) maximize ee. Contrastingly, fermenting conditions reduce selectivity due to competing metabolic pathways .
Q. How is this compound utilized as a key intermediate in the asymmetric synthesis of natural products like triptolide?
- Methodology : In Li et al.’s triptolide synthesis, this compound undergoes Robinson annulation with Nazarov’s reagent using (R)-α-phenylethylamine as a chiral catalyst. This step generates tricyclic intermediates with >90% diastereoselectivity, critical for constructing the diterpene core .
- Challenges : Competing retro-aldol side reactions are suppressed by low-temperature (−20°C) conditions and stoichiometric control of the amine catalyst .
Q. How do researchers reconcile contradictions in reported reactivity of this compound derivatives across studies?
- Methodology : Discrepancies in bromination regioselectivity (e.g., 5-bromo vs. 7-bromo derivatives) are analyzed via computational modeling (DFT) to assess steric and electronic effects. Experimental validation using deuterated analogs confirms substituent-directed reactivity .
- Case Study : Divergent outcomes in hydrogenation studies (e.g., Pd-C vs. Raney Ni catalysts) are attributed to differences in catalyst surface geometry and solvent polarity .
Methodological Framework for Addressing Data Contradictions
- Step 1 : Reproduce reported protocols under identical conditions (e.g., solvent, catalyst loading).
- Step 2 : Conduct control experiments to isolate variables (e.g., oxygen sensitivity, trace metal impurities).
- Step 3 : Compare analytical data (HPLC, NMR) across studies to identify systematic errors (e.g., baseline artifacts in chromatograms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
